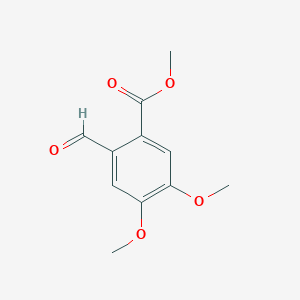
3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group at the 3-position, a fluorine atom at the 4-position, and an amine group at the 5-position
Mechanism of Action
Target of Action
Similar compounds have been reported to target discoidin domain receptors (ddr) in anti-fibrosis treatment .
Mode of Action
It’s suggested that the compound may interact with its targets through hydrogen bonding and pi-pi interactions
Biochemical Pathways
It’s plausible that the compound could influence pathways related to its targets, such as the ddr signaling pathway .
Pharmacokinetics
The compound is slightly soluble in water , which may affect its bioavailability.
Result of Action
Similar compounds have shown antifungal activity against certain strains
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored in a dark place under an inert atmosphere . Other factors such as temperature, pH, and the presence of other substances could also affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 4-fluoro-3-oxobutanoic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1H-pyrazol-5-amine: Lacks the fluorine substitution at the 4-position.
4-fluoro-1H-pyrazol-5-amine: Lacks the cyclopropyl substitution at the 3-position.
3-cyclopropyl-4-chloro-1H-pyrazol-5-amine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine is unique due to the combination of the cyclopropyl and fluorine substitutions, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.
Properties
CAS No. |
1246384-89-3 |
|---|---|
Molecular Formula |
C6H8FN3 |
Molecular Weight |
141.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



